molecular formula C30H32N4O4S B11649495 (6Z)-2-cyclohexyl-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649495
M. Wt: 544.7 g/mol
InChI Key: ZFOMNGBLYBRFRF-QCKYWRINSA-N
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Description

(6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiadiazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, an imino group, and a methoxyphenoxyethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include cyclohexylamine, methoxyphenol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxyphenol derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry: In industrial settings, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (6Z)-2-CYCLOHEXYL-5-IMINO-6-[(4-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H32N4O4S

Molecular Weight

544.7 g/mol

IUPAC Name

(6Z)-2-cyclohexyl-5-imino-6-[[4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C30H32N4O4S/c1-3-7-20-12-15-25(26(19-20)36-2)38-17-16-37-23-13-10-21(11-14-23)18-24-27(31)34-30(32-28(24)35)39-29(33-34)22-8-5-4-6-9-22/h3,10-15,18-19,22,31H,1,4-9,16-17H2,2H3/b24-18-,31-27?

InChI Key

ZFOMNGBLYBRFRF-QCKYWRINSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5CCCCC5

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5CCCCC5

Origin of Product

United States

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